(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
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Overview
Description
(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a dimethylpyrrol moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the bromophenyl and dimethyl groups. The final steps involve the formation of the cyanoprop-2-enamide moiety and the attachment of the chloro-trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromophenyl and chloro-trifluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Studies focus on its efficacy and safety in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and electronic materials.
Mechanism of Action
The mechanism of action of (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-bromophenyl)-2-[(E)-phenyl(phenylhydrazono)methyl]diazene
- Trifluoromethyl phenyl sulfone
Uniqueness
Compared to similar compounds, (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide stands out due to its unique combination of functional groups. This structural diversity enhances its reactivity and potential applications across various fields. Its trifluoromethyl group, in particular, contributes to its stability and biological activity, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClF3N3O/c1-13-9-15(14(2)31(13)19-6-4-18(24)5-7-19)10-16(12-29)22(32)30-21-11-17(23(26,27)28)3-8-20(21)25/h3-11H,1-2H3,(H,30,32)/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITVPDKOAQLPFW-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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